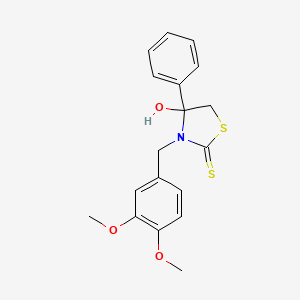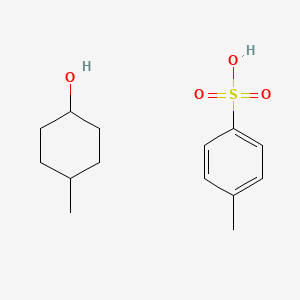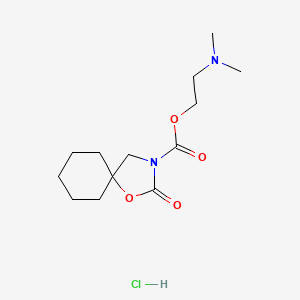
1-Oxa-3-azaspiro(4.5)decane-3-carboxylic acid, 2-oxo-, dimethylaminoethyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxa-3-azaspiro(45)decane-3-carboxylic acid, 2-oxo-, dimethylaminoethyl ester, hydrochloride is a complex organic compound with a unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-3-azaspiro(4.5)decane-3-carboxylic acid, 2-oxo-, dimethylaminoethyl ester, hydrochloride typically involves multiple steps. One common approach is the reaction of a suitable spirocyclic precursor with dimethylaminoethyl chloride in the presence of a base, followed by the introduction of the hydrochloride group. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
1-Oxa-3-azaspiro(4.5)decane-3-carboxylic acid, 2-oxo-, dimethylaminoethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nucleophile used.
Applications De Recherche Scientifique
1-Oxa-3-azaspiro(4.5)decane-3-carboxylic acid, 2-oxo-, dimethylaminoethyl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain chemical processes.
Mécanisme D'action
The mechanism of action of 1-Oxa-3-azaspiro(4.5)decane-3-carboxylic acid, 2-oxo-, dimethylaminoethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxa-4-azaspiro(4.5)decane-3-carboxaldehyde: This compound has a similar spirocyclic structure but differs in its functional groups.
1-Oxa-8-azaspiro(4.5)decane-3-carboxylic acid hydrochloride: This compound shares the spirocyclic core but has different substituents.
Uniqueness
1-Oxa-3-azaspiro(4.5)decane-3-carboxylic acid, 2-oxo-, dimethylaminoethyl ester, hydrochloride is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
24247-74-3 |
|---|---|
Formule moléculaire |
C13H23ClN2O4 |
Poids moléculaire |
306.78 g/mol |
Nom IUPAC |
2-(dimethylamino)ethyl 2-oxo-1-oxa-3-azaspiro[4.5]decane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H22N2O4.ClH/c1-14(2)8-9-18-11(16)15-10-13(19-12(15)17)6-4-3-5-7-13;/h3-10H2,1-2H3;1H |
Clé InChI |
XZFFIFMPYUKQHT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCOC(=O)N1CC2(CCCCC2)OC1=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


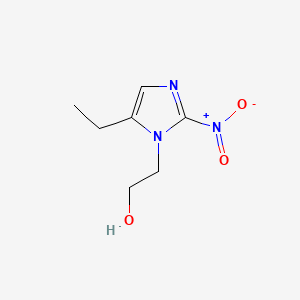


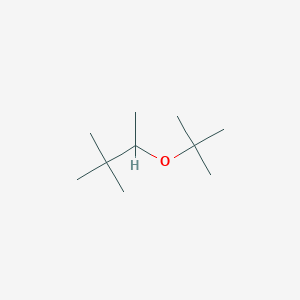
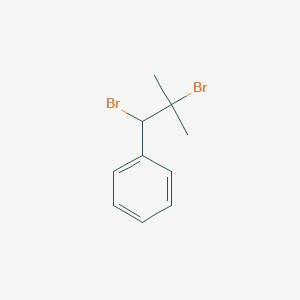
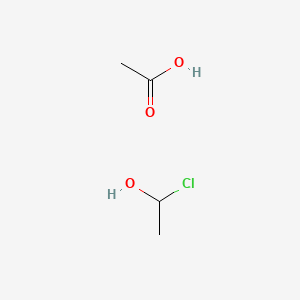
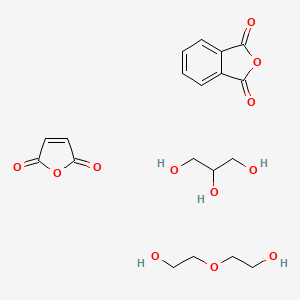
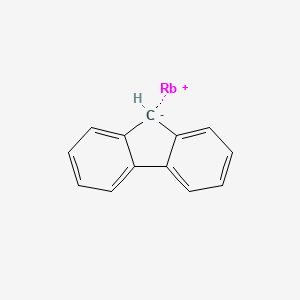

![7-Benzyl-7-azabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid](/img/structure/B14691968.png)
![Bicyclo[3.2.1]octane-2,3,4-trione](/img/structure/B14691979.png)

